
ICI-118,551
Vue d'ensemble
Description
Il se lie au sous-type β2 avec une affinité au moins 100 fois supérieure à celle des autres sous-types du récepteur bêta-adrénergique β1 ou β3 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le récepteur β2 adrénergique et ses voies associées.
Méthodes De Préparation
La synthèse du Zénidolol (chlorhydrate) implique plusieurs étapes, notamment la préparation du composé de base Zénidolol et sa conversion ultérieure en sel de chlorhydrate. La voie de synthèse implique généralement la réaction de précurseurs spécifiques dans des conditions contrôlées pour former le produit souhaité. Les méthodes de production industrielle utilisent souvent des réacteurs chimiques à grande échelle et des procédés de purification pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Key Reaction Steps:
-
Precursor Preparation : The des-isopropyl precursor, (±)-1-[2,3-(dihydro-7-methyl-1H-inden-4-yl)oxy]-3-amino-2-butanol, is treated with [2-¹¹C]acetone.
-
Reductive Alkylation : The precursor undergoes reductive N-alkylation with [2-¹¹C]acetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the radiolabeled product .
Reaction Parameters:
Parameter | Value |
---|---|
Radiochemical Yield | 15 ± 5% (non-decay corrected) |
Radiochemical Purity | >98% |
Specific Radioactivity | 2.5 ± 0.5 Ci/μmol |
Reaction Time | 30 minutes |
This method ensures high radiochemical purity and sufficient yield for PET applications, enabling in vivo studies of β₂-adrenergic receptors in lungs and heart tissue .
Radiolabeling Mechanism
The radiolabeling process utilizes carbon-11 (t₁/₂ = 20.4 min) to tag the isopropylamino group. The reaction proceeds via:
This mechanism highlights the compound’s compatibility with isotopic labeling for biomedical imaging .
Chemical Stability and Solubility
ICI-118,551 hydrochloride (CAS 72795-01-8) exhibits the following properties:
Structural Data:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₇NO₂·HCl |
SMILES | CC1=C(CCC2)C2=C(OCC@HC@HNC(C)C)C=C1.Cl |
Molecular Weight | 313.87 g/mol |
Inverse Agonist Activity and Receptor Interactions
Though not a direct chemical reaction, this compound’s non-competitive antagonism at β₂-adrenergic receptors involves conformational changes in the receptor structure. Studies show:
-
Mechanism : Binds to a distinct receptor state (R′) to suppress constitutive activity, reducing basal cyclic AMP levels .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) confirms ≥98% purity, with retention times and spectral data used to validate synthetic batches .
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action:
ICI-118,551 has demonstrated the ability to induce apoptosis in hemangioblastoma cells, particularly in Von Hippel-Lindau (VHL) disease contexts. It impairs the nuclear internalization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to decreased activation of HIF-target genes and inhibition of angiogenesis .
Case Study:
In a study focusing on VHL-derived central nervous system hemangioblastoma primary cultures, treatment with this compound significantly reduced cell viability and angiogenic processes. The drug's effectiveness at concentrations as low as 100 μM highlights its potential as a therapeutic agent for HIF-related diseases .
Cardiovascular Applications
Vasodilation Effects:
Recent findings indicate that this compound enhances endothelial function by potentiating intermediate-conductance calcium-activated potassium channel (IKCa) activity. This effect leads to increased vasodilation in rat mesenteric arteries, suggesting a role in managing hypertension and improving vascular health .
Research Findings:
A study revealed that this compound selectively increases IKCa-mediated relaxations without reversing the effects of other β2-adrenergic agonists like salbutamol or propranolol. This unique mechanism positions this compound as a valuable tool in cardiovascular pharmacology .
Neuroprotective Effects
Neuroprotection Research:
this compound has been evaluated for its neuroprotective properties in models of ischemic stroke. It was part of a pharmacological screening approach that identified compounds with potential neuroprotective effects against neuronal injury caused by oxygen-glucose deprivation .
Mechanism Insights:
The compound's ability to modulate intracellular calcium levels may play a crucial role in its neuroprotective effects. By enhancing endothelial function and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative disorders .
Pharmacological Characterization
Selectivity and Binding Affinity:
this compound exhibits high selectivity for the β2-adrenoceptor with Ki values of 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity underpins its therapeutic applications and minimizes off-target effects.
In Vivo Studies:
Clinical trials have shown that doses of this compound do not significantly alter resting heart rate or blood pressure but effectively reduce exercise tachycardia at lower doses (less than 40 mg) . These findings support its use in clinical settings where modulation of heart rate is necessary.
Summary Table of Applications
Mécanisme D'action
Zenidolol (hydrochloride) exerts its effects by selectively binding to the β2 adrenergic receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic AMP (cAMP) levels and subsequent physiological effects. The compound’s action is mediated via a β2-adrenoceptor/G (i/o) protein-dependent pathway, enhancing nitric oxide production in the endothelium . This mechanism is crucial for its vasorelaxant effects, particularly in pulmonary arteries .
Comparaison Avec Des Composés Similaires
Le Zénidolol (chlorhydrate) est unique en raison de sa forte sélectivité pour le récepteur β2 adrénergique. Des composés similaires comprennent :
Propranolol : Un bêta-bloqueur non sélectif qui affecte à la fois les récepteurs β1 et β2.
Atenolol : Un antagoniste sélectif du récepteur β1 adrénergique.
ICI-118,551 : Le composé de base du Zénidolol (chlorhydrate), qui cible également sélectivement le récepteur β2 adrénergique
Le Zénidolol (chlorhydrate) se démarque par sa forte affinité et sa sélectivité pour le récepteur β2 adrénergique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Activité Biologique
ICI-118,551 is a selective β2-adrenergic receptor antagonist that has garnered attention for its diverse biological activities, particularly in pharmacology and therapeutic applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
This compound functions primarily as an inverse agonist at the β2-adrenergic receptor, exhibiting a high selectivity with a value of approximately 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity allows this compound to effectively inhibit adenylate cyclase activity in various tissues, demonstrating its potential in modulating physiological responses.
1. Ocular Hypotensive Agent
Research indicates that this compound can significantly lower intraocular pressure (IOP) when applied topically. In studies involving unanaesthetized rabbits, the compound demonstrated a dose-dependent reduction in IOP, making it a candidate for treating conditions like glaucoma .
2. Anti-Cancer Properties
Recent studies have highlighted the compound's role in oncology. This compound has been shown to decrease cell viability in hemangioblastomas by inducing apoptosis and impairing the nuclear internalization of HIF-1α, which is crucial for tumor-related angiogenesis . The following table summarizes the effects of this compound on hemangioblastoma cells:
Treatment | Cell Viability (%) | Apoptosis Induction | HIF-1α Internalization |
---|---|---|---|
Control | 100 | 0 | Normal |
This compound (100 µM) | 40-45 | Significant | Impaired |
3. Cognitive Effects in Alzheimer’s Disease
In animal models of Alzheimer's disease (AD), administration of this compound exacerbated cognitive deficits and increased amyloid-beta levels. This suggests that while it may have therapeutic potential in other areas, its effects on cognitive function require careful consideration .
Case Studies
Case Study 1: Hemangioblastoma Treatment
A study involving primary cultures of VHL-derived hemangioblastomas demonstrated that treatment with this compound resulted in a significant upregulation of pro-apoptotic genes such as BAX and Caspase 9. The increase in caspase activity indicates a robust apoptotic response to the treatment .
Case Study 2: Ocular Pressure Management
In another study focused on ocular applications, this compound was administered to rabbits to assess its efficacy as an ocular hypotensive agent. The results showed a consistent decrease in IOP across various dosages without significant cardiovascular side effects .
Research Findings
The following summarizes key findings from recent research on this compound:
Propriétés
Numéro CAS |
72795-26-7 |
---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |
Clé InChI |
VFIDUCMKNJIJTO-CJNGLKHVSA-N |
SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
SMILES isomérique |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |
SMILES canonique |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.